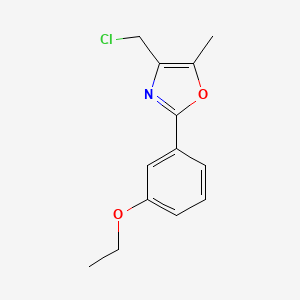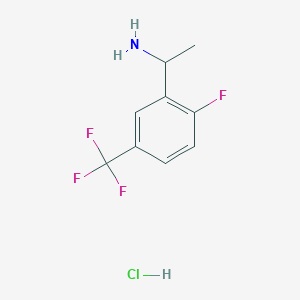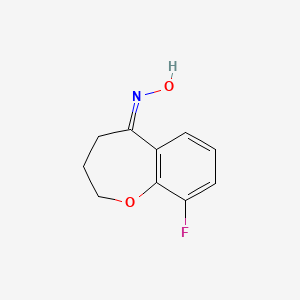
4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Synthetic Chemistry
The compound 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole has shown its utility in the field of synthetic chemistry. One notable application is in the synthesis of antimicrobial agents. For instance, the chloromethyl analogue of this compound has been utilized for synthesizing a variety of substituted oxazoles, which exhibit significant antimicrobial activities. These synthesized compounds have been effective against a broad spectrum of microorganisms, suggesting their potential in developing novel antimicrobial therapies (Patil & Luzzio, 2016).
Role in Drug Synthesis and Biological Evaluation
Further, the compound has been implicated in the synthesis and biological evaluation of novel drugs. For example, derivatives of this compound have been synthesized and assessed for their antitubulin activity, showcasing potent anticancer properties. These compounds have been demonstrated to bind to the colchicine site of tubulin, inhibit tubulin polymerization, and induce apoptosis in cancer cell lines, marking their significance in cancer research (Romagnoli et al., 2017).
Utility in Molecular Docking Studies
Additionally, this compound has been involved in molecular docking studies, particularly in the research of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These studies have provided insights into the anti-cancer properties and mechanism of action of these compounds, enhancing our understanding of their therapeutic potential and the role of this compound in medicinal chemistry (Karayel, 2021).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(3-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHQXQCLLESRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)











